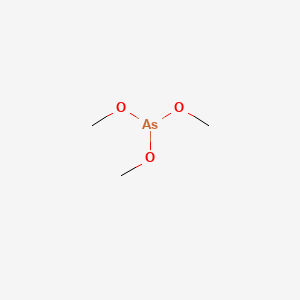
Arsenous acid, trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic methoxide is an organoarsenic compound with the chemical formula As(OCH₃)₃ It is a colorless liquid that is primarily used in organic synthesis and research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsenic methoxide can be synthesized through the reaction of arsenic trioxide (As₂O₃) with methanol (CH₃OH) in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The general reaction is as follows: [ \text{As}_2\text{O}_3 + 6 \text{CH}_3\text{OH} \rightarrow 2 \text{As(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of arsenic methoxide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation, are essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Arsenic methoxide undergoes various chemical reactions, including:
Oxidation: Arsenic methoxide can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxide groups can be substituted with other ligands, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As₂O₅).
Reduction: Lower oxidation state arsenic compounds (e.g., AsH₃).
Substitution: Arsenic halides (e.g., AsCl₃).
Aplicaciones Científicas De Investigación
Arsenic methoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organoarsenic compounds.
Biology: Research on arsenic methoxide’s biological activity and potential use in medicinal chemistry is ongoing.
Medicine: Studies are exploring its potential as a chemotherapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism of action of arsenic methoxide involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Arsenic Pentoxide (As₂O₅): An oxidizing agent used in various chemical processes.
Dimethylarsinic Acid (DMA): A metabolite of arsenic with applications in toxicology studies.
Uniqueness of Arsenic Methoxide: Arsenic methoxide is unique due to its specific reactivity and potential applications in organic synthesis and materials science. Its ability to undergo various chemical reactions makes it a versatile reagent in research and industrial applications.
Propiedades
Número CAS |
6596-95-8 |
|---|---|
Fórmula molecular |
C3H9AsO3 |
Peso molecular |
168.02 g/mol |
Nombre IUPAC |
trimethyl arsorite |
InChI |
InChI=1S/C3H9AsO3/c1-5-4(6-2)7-3/h1-3H3 |
Clave InChI |
JQWDUIXUOQTLKR-UHFFFAOYSA-N |
SMILES canónico |
CO[As](OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















